molecular formula C11H22N2O2 B1582721 N,N,N',N'-Tetraethylmalonamide CAS No. 33931-42-9

N,N,N',N'-Tetraethylmalonamide

Cat. No. B1582721
CAS RN: 33931-42-9
M. Wt: 214.3 g/mol
InChI Key: RTHWPWJSSJEQNU-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetraethylmalonamide” is a chemical compound with the molecular formula C11H22N2O2 . It has an average mass of 214.305 Da and a monoisotopic mass of 214.168121 Da .


Molecular Structure Analysis

“N,N,N’,N’-Tetraethylmalonamide” has a complex molecular structure. It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic) .


Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetraethylmalonamide” has a density of 1.0±0.1 g/cm3, a boiling point of 331.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 133.3±15.5 °C . The compound’s index of refraction is 1.465, and it has a molar refractivity of 60.5±0.3 cm3 .

Scientific Research Applications

Coordination with Lanthanides

N,N,N',N'-Tetraethylmalonamide shows significant potential in the coordination with trivalent lanthanides. A study by Tyumentsev et al. (2017) explored how this ligand forms complexes with lanthanides in both solid and solution states, indicating its potential for liquid-liquid extraction of metal ions (Tyumentsev et al., 2017).

Complexation with Lanthanum(III) Nitrate

Another application involves the complexation of lanthanum(III) nitrate with N,N,N',N'-Tetraethylmalonamide. Thuéry et al. (1999) described the formation of different forms of this complex, highlighting its dynamic behavior in various conditions (Thuéry et al., 1999).

Interaction with Ytterbium

Research by Drew et al. (2000) detailed the crystallization of a complex involving ytterbium and a bromo-substituted version of N,N,N',N'-Tetraethylmalonamide, demonstrating the ligand's versatility in forming complexes with different rare earth elements (Drew et al., 2000).

Solvent Extraction of Iron(III)

N,N,N',N'-Tetraethylmalonamide derivatives have been investigated for their efficiency in the solvent extraction of iron(III) from chloride solutions. Paiva and Costa (2005) demonstrated the suitability of these compounds for selective removal of Fe(III), underscoring their relevance in hydrometallurgy (Paiva & Costa, 2005).

Extraction of Tetravalent Uranium

In a more recent study, Guo and Chu (2020) utilized a derivative of N,N,N',N'-Tetraethylmalonamide for the extraction of tetravalent uranium from aqueous nitric acid solutions, highlighting the ligand's utility in nuclear waste management (Guo & Chu, 2020).

Ionophores for Alkali and Alkaline Earth Metal Cations

N,N,N',N'-Tetraethylmalonamide and its derivatives have also been explored as ionophores for alkali and alkaline earth metal cations. Erne et al. (1982) investigated the selectivity of these compounds in solvent polymeric membranes, revealing their potential in ion-selective electrodes (Erne et al., 1982).

Interaction with Actinides

The ligand's interaction with actinides was also studied, with Auwer et al. (2000) examining the coordination of N,N,N',N'-Tetraethylmalonamide with various lanthanides and comparing these findings with americium complexes. This research is crucial for the development of selective actinide extraction processes (Auwer et al., 2000).

Safety and Hazards

“N,N,N’,N’-Tetraethylmalonamide” can cause skin irritation and serious eye irritation . Precautions should be taken when handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

N,N,N',N'-tetraethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12(6-2)10(14)9-11(15)13(7-3)8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHWPWJSSJEQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338892
Record name N,N,N',N'-Tetraethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethylmalonamide

CAS RN

33931-42-9
Record name N,N,N',N'-Tetraethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetraethylmalonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N,N,N',N'-Tetraethylmalonamide interact with lanthanides and why is this interaction important?

A1: N,N,N',N'-Tetraethylmalonamide (TEMA) acts as a ligand, coordinating with lanthanide ions to form complexes. [] This interaction is crucial in the context of nuclear waste treatment, as TEMA and its derivatives show promise for selectively extracting actinides like Americium (Am) from lanthanides. This selectivity stems from subtle differences in how TEMA coordinates with actinides versus lanthanides. []

Q2: Can you describe the typical coordination environment of lanthanide complexes with N,N,N',N'-Tetraethylmalonamide?

A2: Studies utilizing X-ray diffraction and extended X-ray absorption fine structure (EXAFS) have revealed that TEMA typically coordinates to lanthanides in a tetradentate fashion, meaning it uses its two oxygen atoms from the carbonyl groups and two nitrogen atoms from the amide groups to bind the metal ion. [, ] The overall geometry of the lanthanide complex can vary depending on the specific lanthanide ion and the presence of other ligands like nitrate ions. For example, Nd(NO3)3(TEMA)2 adopts a distorted tricapped trigonal prismatic geometry in the solid state. []

Q3: Are there any structural modifications to N,N,N',N'-Tetraethylmalonamide that impact its coordination abilities?

A3: Yes, researchers have explored modifications to the basic structure of TEMA to influence its coordination properties. One example is the development of a bismalonamide ligand where two TEMA moieties are linked by an ortho-xylylene bridge. [] This modification allows the ligand to act as a tetradentate or bidentate chelator, depending on the specific lanthanide and reaction conditions. [] These structural alterations offer insights into designing ligands with improved selectivity and efficiency for lanthanide and actinide separation.

Q4: What analytical techniques are commonly employed to study N,N,N',N'-Tetraethylmalonamide and its complexes?

A4: Several analytical techniques prove valuable in characterizing TEMA and its complexes. Single-crystal X-ray diffraction is instrumental in elucidating the solid-state structures of these complexes, providing information about bond lengths, angles, and coordination geometries. [, , ] Furthermore, spectroscopic methods like EXAFS, infrared spectroscopy (IR), and electrospray-ionization mass spectrometry (ESI-MS) offer insights into the solution-state behavior, coordination environment, and presence of different species in solution. [, ]

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